

2-Amino-5-chloro-4-methoxybenzoic acid CAS number lookup

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Compound of Interest

Compound Name:	2-Amino-5-chloro-4-methoxybenzoic acid
Cat. No.:	B2776606

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An In-Depth Technical Guide to **2-Amino-5-chloro-4-methoxybenzoic Acid**

Introduction

2-Amino-5-chloro-4-methoxybenzoic acid, identified by the CAS number 79025-82-4, is a polysubstituted aromatic compound that has garnered interest within the scientific community. [1][2] Its unique arrangement of amino, chloro, and methoxy functional groups on a benzoic acid scaffold makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials.[3] The strategic placement of these substituents allows for a multitude of chemical modifications, enabling researchers to fine-tune the molecule's properties for specific biological targets.[3] This guide provides a comprehensive overview of the technical aspects of **2-Amino-5-chloro-4-methoxybenzoic acid**, including its synthesis, potential applications in drug discovery, and essential analytical and safety protocols. The aminobenzoic acid framework is a cornerstone in the development of a wide array of bioactive compounds, and this particular derivative presents a unique platform for further exploration.[3][4]

Physicochemical Properties and Specifications

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of **2-Amino-5-chloro-4-methoxybenzoic acid** are summarized in the table below.

Property	Value	Source
CAS Number	79025-82-4	[1] [2]
Molecular Formula	C ₈ H ₈ CINO ₃	[2]
Molecular Weight	201.61 g/mol	[2]
IUPAC Name	2-Amino-5-chloro-4-methoxybenzoic acid	
SMILES	COc1=C(C=C(C(=C1)N)C(=O)O)Cl	[2]

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for **2-Amino-5-chloro-4-methoxybenzoic acid** is not readily available in the provided search results, a general synthetic approach can be inferred from methods used for similar substituted benzoic acids. A plausible synthetic route would likely involve the modification of a commercially available substituted benzene ring. For instance, a common strategy for the synthesis of aminobenzoic acids is the reduction of a corresponding nitrobenzoic acid derivative.

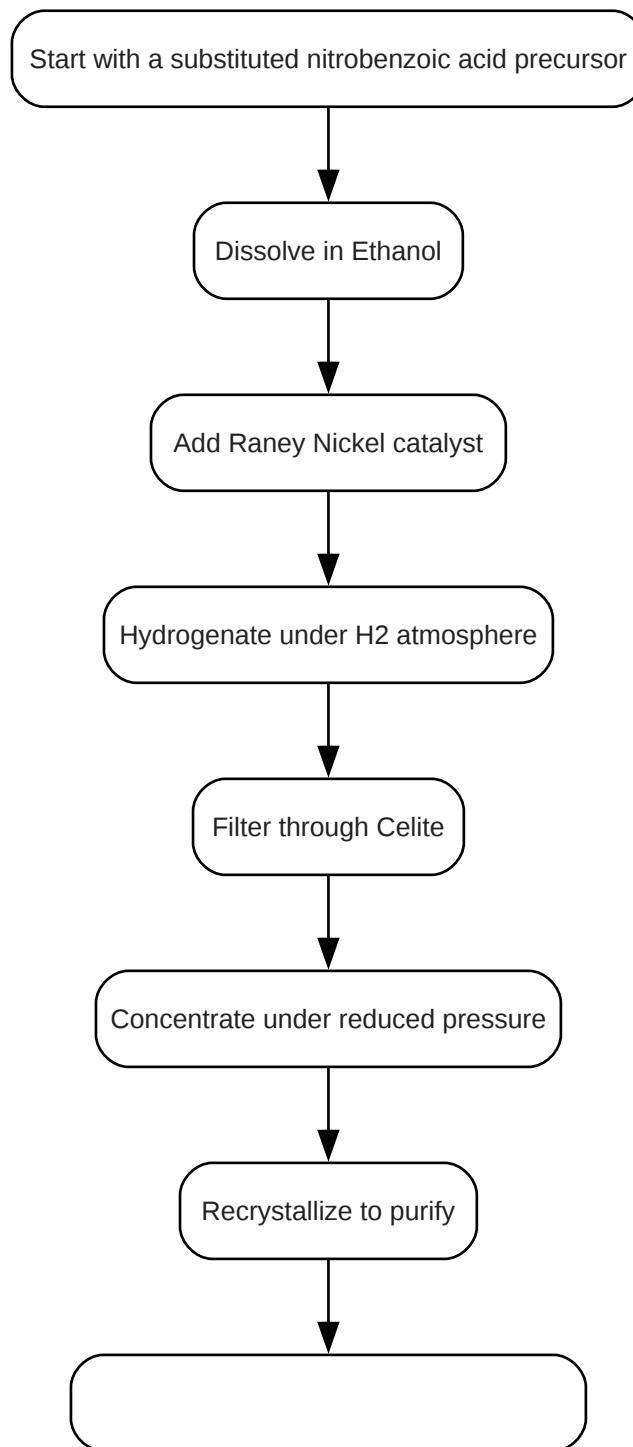
Below is a generalized, hypothetical experimental protocol for the synthesis of a substituted aminobenzoic acid, which could be adapted for the target molecule.

Experimental Protocol: Synthesis via Reduction of a Nitrobenzoic Acid Precursor

- Reaction Setup: To a solution of the corresponding 5-chloro-4-methoxy-2-nitrobenzoic acid in ethanol, add freshly activated Raney nickel.[\[5\]](#)
- Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.[\[5\]](#)
- Work-up: Upon completion of the reaction, filter the solution through celite to remove the catalyst.[\[5\]](#)
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.[\[5\]](#)

- Purification: Recrystallize the crude product from a suitable solvent system to obtain the purified **2-Amino-5-chloro-4-methoxybenzoic acid**.

Note: This is a generalized procedure and would require optimization for the specific target molecule.



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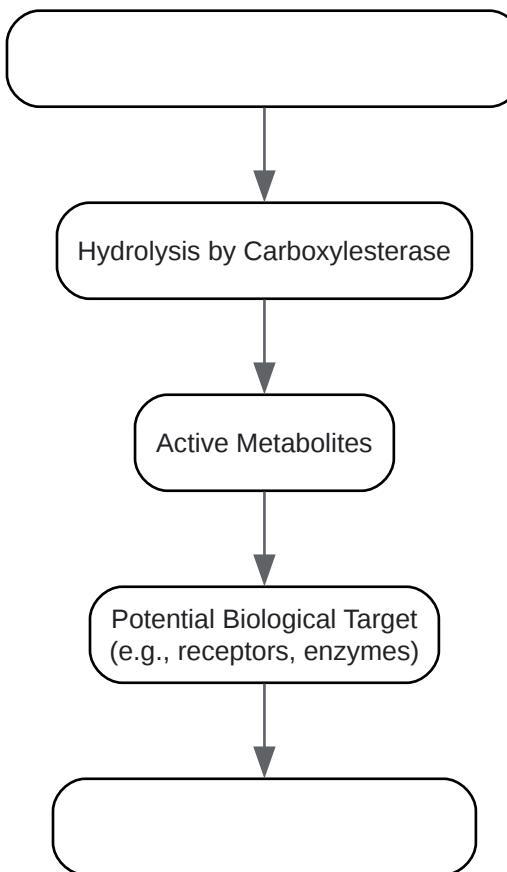
Caption: A generalized workflow for the synthesis of **2-Amino-5-chloro-4-methoxybenzoic acid**.

Applications in Drug Discovery and Development

Substituted aminobenzoic acids are a well-established class of scaffolds in medicinal chemistry.^{[3][4]} The unique combination of functional groups in **2-Amino-5-chloro-4-methoxybenzoic acid** makes it an attractive starting point for the development of novel therapeutic agents.

Research has indicated that **2-Amino-5-chloro-4-methoxybenzoic acid** exhibits a blood pressure-lowering effect when administered orally to rats.^[2] This suggests its potential as a lead compound for the development of new antihypertensive drugs. The mechanism of action is thought to involve its hydrolysis by carboxylesterase to active metabolites.^[2]

Furthermore, the structural isomer, 4-Amino-5-chloro-2-methoxybenzoic acid, has been extensively studied for its interaction with serotonin receptors. Esters derived from this isomer have been shown to be potent agonists and antagonists for the 5-HT4 receptor, which is implicated in various gastrointestinal and central nervous system disorders.^{[6][7]} This highlights the potential for **2-Amino-5-chloro-4-methoxybenzoic acid** derivatives to also modulate important biological pathways.



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Caption: Proposed mechanism of action for **2-Amino-5-chloro-4-methoxybenzoic acid**.

Analytical and Quality Control Protocols

To ensure the purity and identity of **2-Amino-5-chloro-4-methoxybenzoic acid**, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such compounds.

Experimental Protocol: HPLC-UV Analysis

- Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), delivered isocratically or as a gradient.

- Standard Preparation: Accurately weigh and dissolve the **2-Amino-5-chloro-4-methoxybenzoic acid** reference standard in the mobile phase to prepare a stock solution. Create a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration that falls within the calibration range.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - UV Detection Wavelength: Determined by the UV spectrum of the compound, typically at its lambda max.
 - Column Temperature: Ambient or controlled (e.g., 30 °C).
- Data Analysis: Quantify the amount of **2-Amino-5-chloro-4-methoxybenzoic acid** in the sample by comparing its peak area to the calibration curve generated from the reference standards.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-Amino-5-chloro-4-methoxybenzoic acid** was not found, general safety precautions for related aminobenzoic acid derivatives should be followed.

- Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.^{[8][9][10]} Avoid breathing dust and use in a well-ventilated area.^{[8][9][10]} Wash hands thoroughly after handling.^{[8][9][10]}
- First Aid:
 - Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes.^{[8][9]}
 - Skin: Wash off with soap and plenty of water.^{[8][9]}

- Inhalation: Move to fresh air.[8][9]
- Ingestion: Rinse mouth with water.[8][9]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]

Conclusion

2-Amino-5-chloro-4-methoxybenzoic acid is a valuable chemical intermediate with demonstrated potential in the field of medicinal chemistry. Its unique substitution pattern provides a foundation for the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly in the development of antihypertensive agents. Further research into the synthesis, biological activity, and structure-activity relationships of compounds derived from this scaffold is warranted and holds promise for the discovery of novel drug candidates.

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